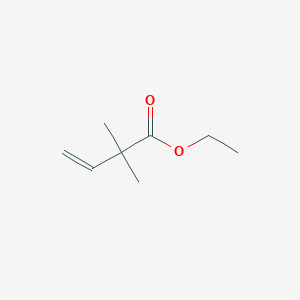

Ethyl 2,2-dimethylbut-3-enoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,2-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPBUEMBEQQXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322785 | |

| Record name | ethyl 2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58544-20-0 | |

| Record name | 58544-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl 2,2-dimethylbut-3-enoate?

An In-Depth Technical Guide to Ethyl 2,2-dimethylbut-3-enoate

Introduction

This compound is an unsaturated ester of significant interest in organic synthesis and drug discovery. Its unique structural motif, featuring a quaternary carbon center adjacent to both an ester and a vinyl group, imparts specific reactivity and steric properties that make it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, methodologies for its synthesis and characterization, and a summary of its known reactivity. The information is structured to be a valuable resource for professionals in research and development, offering both foundational data and practical insights.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. For this compound, these properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| CAS Number | 58544-20-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCOC(=O)C(C)(C)C=C | PubChem[1] |

| Calculated LogP | 2.2 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not explicitly available; related isomers boil in the range of 150-155 °C.[2][3][4] | |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and dichloromethane.[5] |

The presence of the ester group allows for hydrogen bond acceptance, while the overall hydrocarbon structure leads to a low polarity, as indicated by the calculated LogP value. This suggests good solubility in nonpolar organic solvents.

Spectroscopic Characterization Profile

Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a basis for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.[6]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

Vinyl Protons: A characteristic set of signals for the -CH=CH₂ group will be present. The geminal protons (=CH₂) will appear as two distinct signals (doublets of doublets), likely in the 5.0-5.2 ppm range. The vinyl proton (-CH=) will appear as a doublet of doublets further downfield, typically between 5.8-6.0 ppm, due to coupling with the two geminal protons.

-

Ethyl Ester Protons: The ethoxy group will present as a quartet around 4.1-4.2 ppm (-OCH₂-) and a triplet around 1.2-1.3 ppm (-CH₃). The quartet arises from coupling to the adjacent methyl group, and the triplet from coupling to the methylene group.

-

Gem-Dimethyl Protons: The two methyl groups on the quaternary carbon are chemically equivalent and will appear as a sharp singlet at approximately 1.2 ppm, integrating to six protons.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically appearing around 175 ppm.

-

Alkene Carbons: The two carbons of the double bond will appear in the vinylic region, with the quaternary-substituted carbon (=C(CH₃)₂) around 145 ppm and the terminal methylene carbon (=CH₂) around 112 ppm.

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OCH₂-) is expected around 60 ppm, and the methyl carbon (-CH₃) around 14 ppm.

-

Quaternary Carbon: The C2 carbon will be found around 45 ppm.

-

Gem-Dimethyl Carbons: The two equivalent methyl carbons will give a single signal around 25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

-

C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch should appear around 1640 cm⁻¹.

-

C-O Stretch: A strong band for the ester C-O single bond stretch will be present in the 1150-1250 cm⁻¹ region.

-

=C-H Stretch: The stretching vibration of the sp² C-H bonds of the vinyl group will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

-

C-H Stretch: The stretching vibrations for the sp³ C-H bonds of the methyl and ethyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 142.10, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73). Cleavage at the quaternary center is also a likely fragmentation route.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional groups: the ester and the terminal alkene. The steric hindrance provided by the gem-dimethyl groups at the α-position significantly influences its reaction pathways.

Caption: Key reactive sites and structural features of the molecule.

-

Reactions of the Ester Group: The ester functionality can undergo typical reactions such as hydrolysis (acidic or basic) to yield 2,2-dimethylbut-3-enoic acid, reduction with agents like lithium aluminum hydride to form 2,2-dimethylbut-3-en-1-ol, and transesterification.

-

Reactions of the Alkene Group: The terminal double bond is susceptible to a variety of addition reactions, including hydrogenation to yield ethyl 2,2-dimethylbutanoate, halogenation, and hydroboration-oxidation. It can also participate in polymerization reactions.

-

Influence of Steric Hindrance: The gem-dimethyl groups at the C2 position sterically shield the α-carbon and the carbonyl group. This can hinder reactions that require nucleophilic attack at the carbonyl carbon or deprotonation at the α-position, which is not possible here anyway due to the absence of α-protons.

Synthesis and Purification Protocol

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis and purification.

Step-by-Step Synthesis Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: A solution of lithium diisopropylamide (LDA) in THF (typically 2M) is added to the reaction flask. Ethyl isobutyrate (1.0 equivalent) is then added dropwise via the dropping funnel. The causality here is that the strong, non-nucleophilic base LDA is required to deprotonate the sterically hindered α-proton of ethyl isobutyrate to form the corresponding lithium enolate.

-

Alkylation: After stirring for 30-60 minutes at -78 °C to ensure complete enolate formation, allyl bromide (1.1 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. This step introduces the but-3-enoate moiety.[7]

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.

-

Purification: The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure this compound.

This self-validating protocol includes a final purification step (vacuum distillation) that separates the product from unreacted starting materials and byproducts, with characterization by NMR and MS to confirm purity and identity.

Potential Applications

While specific, large-scale industrial applications are not widely documented, the structure of this compound makes it a potentially valuable intermediate in several areas:

-

Fine Chemical Synthesis: As a building block for constructing molecules with a neopentyl-like, sterically hindered center.

-

Pharmaceutical Research: The 2,2-dimethylbutenoate scaffold can be incorporated into larger molecules to explore structure-activity relationships, where the gem-dimethyl group can provide metabolic stability or enforce a specific conformation.[8]

-

Polymer Chemistry: The terminal vinyl group allows it to act as a monomer or co-monomer in polymerization reactions, potentially yielding polymers with unique properties due to the bulky side chain.

Safety and Handling

No specific GHS classification is available for this compound. However, based on similar unsaturated esters, standard laboratory precautions should be taken.[9] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn. It is likely flammable and should be stored away from ignition sources in a cool, dry place.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-methylbut-3-enoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2,3-dimethylbut-2-enoate. National Center for Biotechnology Information. [Link]

-

ChemBK. ethyl 3-methylbut-2-enoate. [Link]

-

Exploring Ethyl 3-Methylbut-2-Enoate: Properties and Applications. [Link]

-

Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

-

Organic Spectroscopy International. Ethyl-2-butenoate. [Link]

-

Organic Syntheses. PHOSPHINE-CATALYZED [4+2] ANNULATION. [Link]

-

About Drugs. Ethyl-2-butenoate NMR. [Link]

-

Royal Society of Chemistry. Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. [Link]

-

ChemSynthesis. ethyl 3-methyl-3-butenoate. [Link]

-

PubChem. Ethyl 2-methylbut-2-enoate. [Link]

Sources

- 1. This compound | C8H14O2 | CID 344890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. innospk.com [innospk.com]

- 5. Ethyl 2-methylbut-2-enoate | C7H12O2 | CID 108343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl-2-butenoate [orgspectroscopyint.blogspot.com]

- 7. ethyl 2-ethyl-2-methylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,2-dimethylbut-3-enoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,2-dimethylbut-3-enoate (CAS No: 58544-20-0), a sterically hindered vinyl ester with significant potential in organic synthesis and as a building block for novel chemical entities. This document details its fundamental physicochemical properties, outlines a proposed synthetic pathway, and provides an analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the chemical reactivity inherent to its structure and discusses potential applications for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound is a fascinating molecule characterized by a quaternary carbon center alpha to an ester functionality and a terminal vinyl group. This unique structural arrangement imparts significant steric hindrance around the carbonyl group, influencing its reactivity and making it a valuable synthon for the construction of complex molecular architectures.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58544-20-0 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C(C)(C)C=C | [1] |

| InChI Key | QXPBUEMBEQQXKU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its ester functionality and the presence of both alkyl and vinyl groups. While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on data from analogous compounds and computational models.

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | ~150-160 °C | Estimated based on structurally similar esters. |

| Density | ~0.9 g/cm³ | Estimated based on structurally similar esters. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | Expected behavior for an ester of this molecular weight. |

| XLogP3 | 2.2 | A measure of lipophilicity, computed by PubChem.[1] |

Synthesis of this compound: A Proposed Protocol

The synthesis of α,α-disubstituted esters, particularly those with a vinyl group, can be challenging due to steric hindrance. A plausible approach for the synthesis of this compound involves the α-vinylation of a suitable precursor. One such method is the palladium-catalyzed α-vinylation of an ester enolate.

Experimental Protocol: Proposed Palladium-Catalyzed α-Vinylation

This protocol is a representative procedure adapted from established methodologies for the α-vinylation of carbonyl compounds to form quaternary carbon centers.

Materials:

-

Ethyl 2,2-dimethylacetate

-

Lithium diisopropylamide (LDA)

-

Vinyl bromide or vinyl triflate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Apparatus for column chromatography

-

Rotary evaporator

Procedure:

-

Preparation of the Catalyst: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in anhydrous THF. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 2,2-dimethylacetate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) in THF dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Vinylation Reaction: To the catalyst-containing flask, add vinyl bromide (1.2 eq). Then, slowly transfer the pre-formed lithium enolate solution to the catalyst mixture via cannula at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the two equivalent methyl groups at the quaternary center, and the vinyl protons.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8-6.0 | dd | 1H | -CH=CH₂ |

| ~5.0-5.2 | m | 2H | -CH=CH₂ |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.2 | t | 3H | -OCH₂CH₃ |

| ~1.1 | s | 6H | -C(CH₃)₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will be characterized by the presence of a carbonyl signal, signals for the vinyl carbons, the quaternary carbon, and the carbons of the ethyl and methyl groups.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~145 | -CH=CH₂ |

| ~112 | -CH=CH₂ |

| ~60 | -OCH₂CH₃ |

| ~45 | -C(CH₃)₂- |

| ~25 | -C(CH₃)₂- |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl group.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3080 | C-H stretch (vinyl) |

| ~2980-2850 | C-H stretch (alkyl) |

| ~1735 | C=O stretch (ester) |

| ~1640 | C=C stretch (vinyl) |

| ~1150-1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak, although it may be weak. Fragmentation would likely involve the loss of the ethoxy group, the ethyl group, and cleavage alpha to the carbonyl.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 142 | [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 97 | [M - OCH₂CH₃]⁺ |

| 69 | [M - COOCH₂CH₃]⁺ |

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its ester and vinyl functional groups. The steric hindrance around the carbonyl group may reduce its susceptibility to nucleophilic attack compared to less substituted esters.

Reactions of the Vinyl Group

The terminal alkene is a site for various addition and transformation reactions:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield ethyl 2,2-dimethylbutanoate.

-

Halogenation: Addition of halogens (e.g., Br₂) will form the corresponding dihalide.

-

Hydroboration-Oxidation: This two-step process would lead to the formation of the corresponding primary alcohol.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form the corresponding epoxide.

-

Polymerization: As a vinyl ester, it has the potential to undergo free-radical polymerization, although the steric hindrance may affect the rate and degree of polymerization.[2]

Reactions of the Ester Group

-

Hydrolysis: The ester can be hydrolyzed to 2,2-dimethylbut-3-enoic acid under acidic or basic conditions. The steric hindrance may require more forcing conditions than for unhindered esters.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol.

-

Grignard and Organolithium Reactions: The sterically hindered nature of the carbonyl group will likely make reactions with organometallic reagents challenging.

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Organic Synthesis

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis, and molecules like this compound serve as valuable building blocks for this purpose. Quaternary centers are prevalent in many biologically active natural products and pharmaceuticals.

-

Scaffold for Complex Molecules: This compound can be used as a starting material for the synthesis of more complex molecules containing a gem-dimethyl group adjacent to a functionalized side chain.

-

Monomer for Specialty Polymers: The unique structure could lead to polymers with interesting properties, such as altered solubility or thermal stability.

-

Pro-drug Design: The sterically hindered ester could be explored as a pro-drug moiety, potentially being cleaved by specific enzymes in vivo to release an active carboxylic acid.

Conclusion

This compound is a sterically hindered vinyl ester with a unique and synthetically valuable structure. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. The presence of a quaternary center and a reactive vinyl group makes it a promising building block for the synthesis of complex organic molecules and specialty polymers. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in organic synthesis and medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. An Open Access Journal. [Link]

-

Moad, G.; Rizzardo, E.; Thang, S. H. RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers2014 , 6(5), 1437-1473. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2,2-dimethylbut-3-enoate: Structure, Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive scientific examination of Ethyl 2,2-dimethylbut-3-enoate (CAS No. 58544-20-0), a β,γ-unsaturated ester featuring a sterically demanding quaternary α-carbon.[1] This document is structured to serve researchers, chemists, and drug development professionals by detailing the molecule's fundamental physicochemical properties, its comprehensive spectroscopic signature for unambiguous identification, a robust and detailed protocol for its synthesis via enolate alkylation, and an analysis of its chemical reactivity. The causality behind experimental design and the interpretation of analytical data are emphasized to provide field-proven insights.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound is systematically named according to IUPAC nomenclature and is tracked in chemical databases via several key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58544-20-0 | PubChem[1] |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| InChIKey | QXPBUEMBEQQXKU-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCOC(=O)C(C)(C)C=C | PubChem[1] |

Molecular Structure

This compound possesses a unique structure defined by an ethyl ester functional group, a terminal vinyl group (-CH=CH₂), and a quaternary carbon at the α-position. This α,α-disubstitution sterically shields the carbonyl group and prevents enolization at this position, significantly influencing the molecule's reactivity.

Caption: 2D Structure of this compound.

Spectroscopic Characterization

The following data provide a spectral fingerprint for the verification of this compound. While direct experimental spectra for this specific compound are not widely published, the expected values are derived from established principles of spectroscopy and analysis of structurally similar molecules.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is the most informative tool for confirming the hydrogen framework. The key resonances are predicted as follows (based on a 400 MHz spectrometer in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.8 - 6.0 | dd | 1H | -CH =CH₂ | The vinyl proton on C3 is split by the two terminal vinyl protons (geminal and cis/trans coupling). It is deshielded by the double bond. |

| ~ 5.0 - 5.2 | m | 2H | -CH=CH ₂ | The two terminal vinyl protons on C4 are diastereotopic. They show complex splitting due to geminal coupling and coupling to the C3 proton. |

| ~ 4.15 | q | 2H | -O-CH ₂-CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen and are split into a quartet by the neighboring methyl group. |

| ~ 1.25 | t | 3H | -O-CH₂-CH ₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group. |

| ~ 1.20 | s | 6H | -C(CH ₃)₂- | The two methyl groups on the quaternary α-carbon are chemically equivalent and appear as a sharp singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 175 | C =O | The carbonyl carbon of the ester is significantly deshielded. |

| ~ 142 | -C H=CH₂ | The internal sp² carbon of the vinyl group. |

| ~ 115 | -CH=C H₂ | The terminal sp² carbon of the vinyl group. |

| ~ 60 | -O-C H₂-CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |

| ~ 45 | -C (CH₃)₂- | The quaternary sp³ carbon. |

| ~ 25 | -C(C H₃)₂- | The two equivalent methyl carbons attached to the quaternary center. |

| ~ 14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3080 | C-H stretch | sp² C-H (Vinyl) |

| ~ 2980-2850 | C-H stretch | sp³ C-H (Alkyl) |

| ~ 1735 | C=O stretch | Ester Carbonyl |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1240-1150 | C-O stretch | Ester |

| ~ 990 and 910 | C-H bend | Vinyl (-CH=CH₂) out-of-plane bends |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. For this compound (MW: 142.20), the electron ionization (EI) spectrum is expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 142.

-

Key Fragments:

-

m/z = 127: Loss of a methyl group (•CH₃).

-

m/z = 97: Loss of the ethoxy group (•OCH₂CH₃).

-

m/z = 69: McLafferty rearrangement is not possible. A likely fragment corresponds to the loss of the carboethoxy group (•COOEt), leaving the C₆H₁₁⁺ cation.

-

m/z = 41: Allyl cation (C₃H₅⁺).

-

Synthesis and Mechanistic Insights

The construction of a quaternary α-carbon adjacent to a carbonyl group is a common synthetic challenge. A robust and widely applicable method is the alkylation of a sterically hindered enolate.[2][3]

Recommended Synthetic Protocol: Allylation of Ethyl Isobutyrate

This protocol describes the formation of this compound from readily available starting materials. The core of this synthesis is the generation of a lithium enolate from ethyl isobutyrate, which is then trapped by an electrophilic allyl source.

Caption: Workflow for the synthesis via enolate allylation.

Experimental Protocol:

-

Materials:

-

Ethyl isobutyrate (1.0 eq)

-

Diisopropylamine (1.1 eq), freshly distilled

-

n-Butyllithium (1.1 eq), 2.5 M in hexanes

-

Allyl bromide (1.2 eq), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether, Brine, Anhydrous MgSO₄

-

-

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine via syringe, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes.

-

Enolate Formation: Add ethyl isobutyrate dropwise to the freshly prepared LDA solution at -78 °C. After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour to ensure complete enolate formation. The solution should become clear and slightly yellow.

-

Alkylation (Allylation): Cool the enolate solution back down to -78 °C. Add allyl bromide dropwise via syringe. The reaction is often rapid. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Mechanistic Causality

-

Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for several critical reasons. It is a strong, non-nucleophilic base. Its strength (pKa of diisopropylamine is ~36) ensures rapid and quantitative deprotonation of the ester (pKa ~25), forming the lithium enolate.[3] Its significant steric bulk prevents it from acting as a nucleophile and attacking the ester's electrophilic carbonyl carbon, which would lead to undesired side products.

-

Reaction Conditions: The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the organolithium reagents and the enolate. This minimizes side reactions, such as self-condensation or elimination.

-

Electrophile: Allyl bromide is an excellent electrophile for this Sₙ2 reaction due to the relatively weak C-Br bond and the ability of the allyl system to stabilize the transition state.

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by its two primary functional groups: the ester and the vinyl group.

Reactions at the Ester Group

-

Saponification (Base-Catalyzed Hydrolysis): Treatment with aqueous sodium hydroxide followed by acidic workup will hydrolyze the ester to yield 2,2-dimethylbut-3-enoic acid and ethanol. The steric hindrance from the gem-dimethyl groups may require more forcing conditions (e.g., heat) compared to unhindered esters.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2,2-dimethylbut-3-en-1-ol. The carbonyl group is reduced, while the C=C double bond remains intact under these conditions.

Reactions of the Alkene Moiety

The terminal vinyl group undergoes typical electrophilic addition reactions.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will selectively reduce the double bond to afford Ethyl 2,2-dimethylbutanoate, the corresponding saturated ester.

-

Halogenation: Reaction with Br₂ will result in the addition of bromine across the double bond to give Ethyl 3,4-dibromo-2,2-dimethylbutanoate.

-

Hydrohalogenation: The addition of H-X (e.g., HBr) is expected to follow Markovnikov's rule. The proton will add to the terminal carbon (C4), and the bromide will add to the internal carbon (C3), generating a carbocation intermediate at the more substituted C3 position. The product would be Ethyl 3-bromo-2,2-dimethylbutanoate.

Conclusion

This compound is a molecule with distinct structural features that dictate its synthesis and reactivity. Its spectroscopic properties are predictable and allow for clear identification. The synthesis is efficiently achieved through a standard enolate alkylation protocol, a cornerstone of modern organic synthesis for C-C bond formation. Its reactivity is characterized by the independent transformations of its ester and vinyl functional groups, with the quaternary α-carbon providing significant steric influence. This guide provides the foundational technical knowledge required for the confident handling, synthesis, and further derivatization of this compound in a research and development setting.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15561859, Ethyl 2,3-dimethylbut-2-enoate. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014026, Ethyl 2-methylbut-3-enoate. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344890, this compound. Retrieved January 12, 2026, from [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0188454). Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521482, Ethyl 2,3-dimethylbutanoate. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Request PDF: 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 3-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

-

Charette, A. B. (n.d.). E-ENOLATE ALKYLATION-H16-Part I. Charette Group. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,3-dimethylbutane. Retrieved January 12, 2026, from [Link]

-

Kim, J. G., Waltz, K. M., Garcia, I. F., Kwiatkowski, D., & Walsh, P. J. (2004). Catalytic asymmetric allylation of ketones and a tandem asymmetric allylation/diastereoselective epoxidation of cyclic enones. Journal of the American Chemical Society, 126(39), 12580–12585. [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108343, Ethyl 2-methylbut-2-enoate. Retrieved January 12, 2026, from [Link]

Sources

Thermodynamic properties and stability of Ethyl 2,2-dimethylbut-3-enoate.

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Ethyl 2,2-dimethylbut-3-enoate

Abstract

This compound is an unsaturated ester with a unique molecular architecture that suggests potential applications in organic synthesis and materials science. A thorough understanding of its thermodynamic properties and stability is paramount for its safe handling, process optimization, and prediction of its chemical behavior. This technical guide addresses the significant gap in publicly available experimental data for this specific compound. It provides researchers, scientists, and drug development professionals with a comprehensive framework for characterization. This document outlines the theoretical underpinnings of thermodynamic stability, details rigorous experimental protocols for direct measurement, and describes powerful computational methodologies for accurate prediction of key thermodynamic parameters. By integrating experimental and computational workflows, this guide establishes a self-validating system for the complete thermodynamic and stability profiling of this compound and similarly uncharacterized molecules.

Molecular Profile of this compound

This compound (C₈H₁₄O₂) is an organic ester characterized by several key structural features that dictate its physical and chemical properties. The molecule contains an ethyl ester functional group, a terminal vinyl group (-CH=CH₂), and a quaternary carbon atom at the α-position. This α-substitution sterically hinders the carbonyl group, which can influence its reactivity in comparison to less substituted esters. The presence of the vinyl group introduces a site of unsaturation, making it susceptible to polymerization, addition reactions, and potential oxidative degradation.

Understanding these structural motifs is the first step in predicting its thermodynamic behavior. The combination of the ester's polarity and the nonpolar hydrocarbon chain will govern its intermolecular forces, while the quaternary carbon and the double bond are critical for assessing bond dissociation energies and potential decomposition pathways.

Table 1: Key Identifiers and Computed Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| CAS Number | 58544-20-0 | PubChem[1] |

| SMILES | CCOC(=O)C(C)(C)C=C | PubChem[1] |

| InChIKey | QXPBUEMBEQQXKU-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Theoretical Framework for Thermodynamic Characterization

The stability of a chemical compound is fundamentally described by its thermodynamic properties. These values determine the energy landscape of the molecule and its propensity to transform into other species.

-

Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A highly negative value indicates significant energetic stability relative to its elements. It is a cornerstone for calculating reaction enthalpies.

-

Standard Gibbs Free Energy of Formation (ΔfG°) : This property combines enthalpy and entropy and is the most direct indicator of a compound's thermodynamic stability under standard conditions. A negative ΔfG° signifies that the formation of the compound from its elements is a spontaneous process.

-

Standard Molar Entropy (S°) : This value quantifies the degree of randomness or molecular disorder. It is essential for calculating the Gibbs free energy and understanding how stability changes with temperature.

-

Heat Capacity (Cp) : This property measures the amount of heat required to raise the temperature of a substance. It is crucial for adjusting thermodynamic data to different temperatures and for process safety calculations.

The interplay of these properties governs the chemical equilibrium of any potential reaction, including decomposition. For a generic decomposition reaction, the Gibbs free energy of reaction (ΔrG°) is related to the equilibrium constant (K) by the equation ΔrG° = -RTlnK. A large negative ΔrG° indicates a thermodynamically favorable decomposition.

Experimental Determination of Thermodynamic Properties

Despite the power of computational methods, experimental data remains the definitive standard. The scarcity of published data for many organic molecules necessitates a clear understanding of the primary experimental techniques used to generate these crucial values.[2]

Combustion Calorimetry for Enthalpy of Formation

Expertise & Causality : The standard enthalpy of formation (ΔfH°) in the condensed state is most accurately determined via combustion calorimetry. By precisely measuring the energy released during complete combustion of the compound to defined products (CO₂ and H₂O), one can calculate the standard enthalpy of combustion (ΔcH°). Using Hess's Law, along with the known ΔfH° values for CO₂ and H₂O, the ΔfH° of the target compound can be derived. This method is the gold standard because it relies on a well-controlled, complete reaction.

Protocol: Static-Bomb Combustion Calorimetry

-

Sample Preparation : A precise mass (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within a static-bomb calorimeter.

-

Calorimeter Setup : The bomb is sealed, purged, and pressurized with high-purity oxygen (approx. 3 MPa). A known volume of purified water is added to the calorimeter bucket to ensure saturation of the final atmosphere.

-

Calibration : The energy equivalent of the calorimeter system is determined by combusting a certified reference material, such as benzoic acid, under identical conditions.[3]

-

Combustion : The sample is ignited via a cotton fuse of known mass and combustion energy. The temperature change of the surrounding water jacket is monitored with high precision (e.g., ±0.001 K) until thermal equilibrium is reached.

-

Analysis : The total energy change is calculated. Corrections are applied for the ignition energy (fuse), and the formation of nitric acid from residual nitrogen.

-

Calculation : The standard specific energy of combustion (Δcu°) is determined. This is used to calculate the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation (ΔfH°) in the liquid state.

Caption: Workflow for determining ΔfH° using bomb calorimetry.

Enthalpy of Vaporization

Expertise & Causality : To determine the gas-phase enthalpy of formation, which is essential for computational comparisons and understanding molecular stability without intermolecular forces, the enthalpy of vaporization (ΔvapH°) must be measured. This value represents the energy required to transition the molecule from the liquid to the gas phase.

Protocol: Knudsen Effusion Method

-

Apparatus : The experiment uses a Knudsen effusion cell, which is a small container with a tiny orifice, placed in a high-vacuum chamber.

-

Measurement : The sample is placed in the cell and heated to a stable, known temperature. Molecules effuse through the orifice at a rate proportional to their vapor pressure.

-

Data Collection : The rate of mass loss is measured over time. This is repeated at several different temperatures.

-

Calculation : The vapor pressure (P) at each temperature (T) is calculated from the effusion rate. The Clausius-Clapeyron equation (ln(P) = -ΔvapH°/RT + C) is then used to determine the enthalpy of vaporization from the slope of a plot of ln(P) versus 1/T.[3]

Computational Prediction of Thermodynamic Properties

When experimental data is unavailable, computational chemistry provides a powerful and reliable alternative for estimating thermodynamic properties.[4]

Quantum Chemical Methods (DFT)

Expertise & Causality : Density Functional Theory (DFT) is a robust quantum chemical method that balances computational cost with high accuracy. It is used to solve the electronic structure of a molecule, from which its energy, geometry, and vibrational frequencies can be determined. These outputs are then used in statistical mechanics formulas to calculate thermodynamic properties like enthalpy, entropy, and heat capacity. This ab initio approach provides a fundamental, first-principles prediction of the molecule's behavior.[5]

Protocol: DFT-Based Thermochemical Analysis

-

Conformational Search : An initial 3D structure of this compound is generated. A systematic search is performed by rotating the single bonds to find all low-energy conformers.

-

Geometry Optimization : Each conformer is subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step locates the minimum energy structure for each conformer.[4]

-

Frequency Calculation : A vibrational frequency calculation is performed on the optimized geometry of the most stable conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermochemical Calculation : The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy. These values are combined with the calculated electronic energy to yield the standard enthalpy and Gibbs free energy of formation.

Caption: Computational workflow for DFT thermochemical analysis.

Analysis of Thermal Stability

Thermal stability defines the temperature range in which a compound can be used or stored without significant decomposition. For this compound, this is influenced by the ester linkage and the vinyl group.

Experimental Assessment

Expertise & Causality : A combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of thermal behavior. TGA measures mass changes with temperature, directly indicating the onset of decomposition or evaporation. DSC measures heat flow, revealing the energetics of phase transitions (melting, boiling) and decomposition (exothermic or endothermic).[6]

Protocol: TGA/DSC Analysis

-

Sample Preparation : A small, precise mass of the sample (5-10 mg) is placed in an inert TGA/DSC pan (e.g., aluminum).

-

Experimental Conditions : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative stability).

-

Data Acquisition : The instrument records the sample mass (TGA), heat flow (DSC), and temperature simultaneously.

-

Data Interpretation :

-

TGA Curve : A sharp drop in mass indicates the onset temperature of decomposition or boiling.

-

DSC Curve : Endothermic peaks typically correspond to melting or boiling. Sharp exothermic peaks, often coupled with mass loss in the TGA, are clear indicators of decomposition.

-

Predicted Decomposition and Stability Considerations

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis : Like all esters, it is susceptible to hydrolysis back to 2,2-dimethylbut-3-enoic acid and ethanol, a reaction catalyzed by strong acids or bases.

-

Oxidation : The vinyl group is a potential site for oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

-

Polymerization : The terminal double bond could undergo radical-initiated polymerization.

-

Thermal Elimination : At high temperatures, elimination reactions may occur.

For handling and storage, the compound should be kept in a cool, dry, well-ventilated area away from strong acids, bases, oxidizing agents, and reducing agents.[7][8]

Caption: Plausible degradation pathways for the title compound.

Summary and Future Directions

This guide has established a comprehensive framework for the characterization of the thermodynamic properties and stability of this compound. Due to the current lack of specific experimental data, an integrated approach is essential. Computational methods, particularly DFT, can provide highly accurate initial estimates of key thermodynamic parameters. These theoretical values should then be validated through rigorous experimental work, including bomb calorimetry to determine the enthalpy of formation and TGA/DSC to map thermal stability.

The protocols and methodologies detailed herein provide a clear and actionable path for researchers to generate the foundational data required for the safe and effective application of this compound in any scientific or industrial context.

References

- Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene | Industrial & Engineering Chemistry Research - ACS Publications. (2022).

- Thermodynamic analysis of fatty acid esterification for fatty acid alkyl esters production. (2010). ScienceDirect.

- This compound | C8H14O2 | CID 344890. (n.d.). PubChem.

- Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2021). MDPI.

- Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction. (2014).

- ethyl 3-methylbut-2-eno

- Exploring Ethyl 3-Methylbut-2-Enoate: Properties and Applic

- Quantum Chemical Calculations for Ethyl 2,3-butadienoate: An In-depth Technical Guide. (n.d.). Benchchem.

- Thermodynamic Characteristics of Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Derivatives. (2017). Isaac Scientific Publishing.

Sources

- 1. This compound | C8H14O2 | CID 344890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. isaac-scientific.com [isaac-scientific.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. innospk.com [innospk.com]

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl 2,2-dimethylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethylbut-3-enoate is a γ,δ-unsaturated ester of significant interest in organic synthesis. Its strategic placement of a quaternary carbon center alpha to the ester functionality and a terminal vinyl group makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, with a particular focus on the seminal Johnson-Claisen rearrangement. Detailed experimental protocols, mechanistic insights, and a comparative analysis of alternative synthetic routes are presented to provide a thorough understanding for researchers in the field.

Historical Perspective and the Seminal Contribution of the Johnson-Claisen Rearrangement

The synthesis of γ,δ-unsaturated esters underwent a paradigm shift with the development of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[1] A particularly elegant and widely adopted variant is the Johnson-Claisen rearrangement, first reported by William S. Johnson and his colleagues in 1970.[2][3] This method involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a weak acid catalyst to afford a γ,δ-unsaturated ester.[2][3][4]

The discovery of this rearrangement provided a highly stereoselective and predictable method for the synthesis of a wide range of unsaturated esters, including this compound. The reaction proceeds through a concerted[4][4]-sigmatropic rearrangement of an in situ-generated ketene acetal, offering excellent control over the geometry of the newly formed double bond.[5]

Core Synthesis Methodology: The Johnson-Claisen Rearrangement

The most direct and historically significant route to this compound is the Johnson-Claisen rearrangement of 2-methyl-3-buten-2-ol with triethyl orthoacetate. This reaction is typically catalyzed by a mild acid, such as propionic acid, and driven by the thermodynamic stability of the resulting ester.

Mechanistic Insights

The causality behind this elegant transformation lies in a six-membered, chair-like transition state. The reaction is initiated by the acid-catalyzed exchange of an ethoxy group from the triethyl orthoacetate with the hydroxyl group of the allylic alcohol. Subsequent elimination of ethanol generates a key ketene acetal intermediate. This intermediate then undergoes a concerted[4][4]-sigmatropic rearrangement to form the stable γ,δ-unsaturated ester.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Johnson-Claisen rearrangement.

Materials:

-

2-Methyl-3-buten-2-ol

-

Triethyl orthoacetate

-

Propionic acid (catalyst)

-

Anhydrous toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-3-buten-2-ol (1.0 equivalent) and triethyl orthoacetate (3.0 equivalents).

-

Add a catalytic amount of propionic acid (e.g., 0.05 equivalents).

-

Heat the reaction mixture to a gentle reflux (typically around 110-140 °C) and maintain for 12-24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

| Reactant/Reagent | Molar Ratio | Key Role |

| 2-Methyl-3-buten-2-ol | 1.0 | Allylic alcohol substrate |

| Triethyl orthoacetate | 3.0 | Reactant and solvent |

| Propionic acid | 0.05 | Acid catalyst |

Alternative Synthetic Routes: A Comparative Analysis

While the Johnson-Claisen rearrangement remains the most direct and efficient method, other classical organic reactions can be adapted for the synthesis of this compound.

Reformatsky Reaction followed by Dehydration

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[7][8] To synthesize this compound, one could envision a two-step sequence starting with the Reformatsky reaction of acetone with ethyl 2-bromoisobutyrate to yield ethyl 3-hydroxy-2,2-dimethylbutanoate. Subsequent acid-catalyzed dehydration would then furnish the desired product.

Advantages: Utilizes readily available starting materials.

Disadvantages: A two-step process, and the dehydration step may lead to a mixture of alkene isomers.

Wittig Reaction

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of alkene synthesis.[9] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. A plausible, albeit less common, approach to this compound would involve the Wittig reaction between a suitable phosphonium ylide derived from an α-haloester and formaldehyde.

Advantages: A powerful and versatile method for C=C bond formation.

Disadvantages: The required phosphorus ylide may be challenging to prepare and handle. The use of gaseous formaldehyde presents practical difficulties.

Characterization

The identity and purity of synthesized this compound should be confirmed by standard spectroscopic techniques.

-

¹H NMR: Expected signals include a quartet and a triplet for the ethyl ester group, a singlet for the two equivalent methyl groups at the α-position, and signals corresponding to the vinyl protons.

-

¹³C NMR: The spectrum should show characteristic peaks for the ester carbonyl, the quaternary α-carbon, the carbons of the double bond, and the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester (around 1730 cm⁻¹) and bands associated with the C=C double bond will be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis. The terminal alkene can be subjected to a variety of transformations, including hydroboration-oxidation, epoxidation, and metathesis reactions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing further avenues for molecular elaboration. Its use as a building block in the synthesis of natural products and other complex molecules highlights its importance to the field.

Conclusion

The synthesis of this compound is most effectively and historically accomplished through the Johnson-Claisen rearrangement. This powerful C-C bond-forming reaction provides a direct and stereoselective route to this valuable γ,δ-unsaturated ester. While alternative methods such as the Reformatsky and Wittig reactions exist in principle, the Johnson-Claisen approach offers superior efficiency and practicality. A thorough understanding of these synthetic strategies and the underlying mechanistic principles is essential for researchers utilizing this versatile building block in their synthetic endeavors.

References

-

Johnson, W. S.; Werthemann, L.; Bartlett, W. R.; Brocksom, T. J.; Li, T.-T.; Faulkner, D. J.; Petersen, M. R. Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene. J. Am. Chem. Soc.1970 , 92 (3), 741–743. [Link]

-

Organic Syntheses Procedure. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

-

Johnson-Claisen rearrangement - Name-Reaction.com. [Link]

-

Claisen rearrangement - Wikipedia. [Link]

-

The Cope and Claisen Rearrangements - Master Organic Chemistry. [Link]

-

Johnson-Claisen Rearrangement - J&K Scientific LLC. [Link]

-

Ethyl 2,3-dimethylbut-2-enoate | C8H14O2 | CID 15561859 - PubChem. [Link]

-

Reformatsky Reaction | PDF | Unit Processes | Chemistry - Scribd. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

Reformatsky Reaction - Chemistry LibreTexts. [Link]

-

Ethyl 2-acetyl-3-methylbut-2-enoate | C9H14O3 | CID 643174 - PubChem. [Link]

-

Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]

-

Solvent Free Wittig Reactions. [Link]

-

Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene | Journal of the American Chemical Society. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. [Link]

- US4234741A - Process for the preparation of γ, δ-unsaturated esters and acids - Google P

-

Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate - Semantic Scholar. [Link]

-

Exploring Ethyl 3-Methylbut-2-Enoate: Properties and Applications. [Link]

-

Ethyl 2,3-dimethylbutanoate | C8H16O2 | CID 521482 - PubChem. [Link]

-

The preparation of β-substituted γ,δ-unsaturated esters - ResearchGate. [Link]

-

The Synthesis of β,γ‐ and α,β‐Unsaturated Aldehydes via Polyene Epoxides | Scilit. [Link]

-

Chemoselective γ‐Oxidation of β,γ‐Unsaturated Amides with TEMPO - PMC. [Link]

Sources

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. name-reaction.com [name-reaction.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

A Researcher's Technical Guide to the Procurement and Handling of Ethyl 2,2-dimethylbut-3-enoate

This guide provides an in-depth analysis of the commercial availability, procurement strategy, and handling considerations for Ethyl 2,2-dimethylbut-3-enoate (CAS No. 58544-20-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available market data and technical information to support strategic sourcing and safe laboratory use.

Executive Summary

This compound is a specialized organic ester characterized by a vinyl group and a branched alkyl chain.[1] Its unique structure makes it a person of interest for applications as a chemical intermediate in organic synthesis and potentially in the development of novel polymers and pharmaceuticals.[1][2] However, this compound is not a common catalog item from major global chemical distributors. Its procurement requires a targeted approach focused on specialized and research-oriented chemical suppliers. This guide outlines the compound's key identifiers, lists known commercial sources, provides a strategic workflow for procurement, and summarizes handling protocols in the absence of a publicly available, substance-specific Safety Data Sheet (SDS).

Compound Identification and Physicochemical Properties

Verifying the identity of a chemical is the foundational step for any research protocol. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 58544-20-0 .[1][2][3] Using this number is the most reliable method to ensure the procurement of the correct molecule, avoiding confusion with structural isomers.

Table 1: Key Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 58544-20-0 | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Ethyl 2,2-Dimethyl-3-butenoate, NSC 402036 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C(C)(C)C=C | [1] |

| InChI Key | QXPBUEMBEQQXKU-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 2.2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 |[2] |

Note: The physicochemical properties listed are primarily computed values from sources like PubChem, as experimental data is limited.[2]

Commercial Availability and Suppliers

Analysis of the market indicates that this compound is a fine or research chemical, primarily available through specialized suppliers rather than large, multinational distributors. Searches for CAS number 58544-20-0 on major platforms such as Sigma-Aldrich and Thermo Fisher Scientific did not yield direct product listings at the time of this guide's compilation.

This sourcing landscape necessitates direct engagement with manufacturers and suppliers that focus on niche chemical synthesis. The following vendors have been identified as listing the compound.

Table 2: Identified Commercial Suppliers for this compound

| Supplier | Purity | Available Quantities | Notes |

|---|---|---|---|

| AK Scientific, Inc. | 98% | Inquiry required | A US-based supplier of fine chemicals.[4][5] |

| Smolecule | Not specified | Inquiry required | An online marketplace and supplier.[1] |

| Chemsigma | Not specified | Inquiry required | A distributor of chemicals for research and production.[6] |

| Arctom | Not specified | Inquiry required | Lists the compound under catalog number BD-A835320.[7] |

| Molbase | Lists various | Inquiry required | An online marketplace listing several Chinese suppliers.[8] |

Causality Behind Supplier Choice: For a compound like this, the key procurement challenge is not price comparison between major vendors, but simply identifying a reliable source. The expertise lies in shifting the search strategy from "finding the best price" to "finding a verifiable supplier." Researchers should prioritize suppliers who can provide a Certificate of Analysis (CoA) and a substance-specific SDS upon request, as these documents are critical for experimental validity and safety.

Strategic Procurement Workflow

Given its specialized nature, sourcing this compound requires a proactive approach. The following workflow is recommended for research and drug development professionals.

Handling, Storage, and Safety Profile

Authoritative Grounding & Trustworthiness: A critical finding of this investigation is the lack of a publicly available, verified Safety Data Sheet (SDS) specific to this compound (CAS 58544-20-0) . The SDS documents found through searches were for related but structurally different esters, such as Ethyl Butyrate.[9]

It is imperative that researchers obtain a substance-specific SDS directly from the supplier before handling this chemical.

In the absence of a specific SDS, a precautionary approach based on analogous compounds (volatile, flammable liquid esters) should be adopted.

General Precautions (To be confirmed by supplier's SDS):

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, nitrile gloves, and a flame-retardant lab coat. Avoid breathing vapors. Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The storage area should be designated for flammable liquids.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion/Inhalation: Seek immediate medical attention.

-

Synthetic Approaches

For contexts where commercial procurement is not feasible or for medicinal chemistry campaigns requiring analog synthesis, understanding the formation of this compound is valuable. The literature suggests common esterification methods as a primary route.[1]

1. Fischer Esterification: The most direct method involves the acid-catalyzed reaction of 2,2-dimethylbut-3-enoic acid with ethanol. A strong acid catalyst, such as sulfuric acid, is typically used to drive the equilibrium toward the product.

2. Alkylation of Enolates: An alternative strategy involves the alkylation of a suitable enolate precursor with an electrophile, although this is a more complex, multi-step approach.[1] This would typically involve forming the enolate of an ester like ethyl isobutyrate and reacting it with an allyl halide.

This synthetic context is crucial for drug development professionals who may need to create derivatives or scale up a synthesis where the starting material is not available in bulk.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

J&W PharmLab. 2,2-Dimethyl-but-3-enoic acid ethyl ester - CAS:58544-20-0. [Link]

-

Arctom. 2,2-Dimethyl-but-3-enoic acid ethyl ester | CAS NO. 58544-20-0. [Link]

-

Chemsigma. This compound [58544-20-0]. [Link]

-

Molbase. This compound. [Link]

-

ScienceLab.com. Material Safety Data Sheet - Ethyl Butyrate. [Link]

-

Axxence Aromatic GmbH. Safety Data Sheet - NATURAL ETHYL 2-METHYLBUTYRATE. [Link]

Sources

- 1. Buy this compound | 58544-20-0 [smolecule.com]

- 2. This compound | C8H14O2 | CID 344890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 58544-20-0 this compound AKSci 4027AJ [aksci.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. This compound [58544-20-0] | Chemsigma [chemsigma.com]

- 7. arctomsci.com [arctomsci.com]

- 8. molbase.com [molbase.com]

- 9. fishersci.com [fishersci.com]

- 10. axxence.de [axxence.de]

Methodological & Application

Application Note: A Standardized Protocol for the Synthesis of Ethyl 2,2-dimethylbut-3-enoate via Sequential Enolate Alkylation

Abstract

Ethyl 2,2-dimethylbut-3-enoate is a valuable γ,δ-unsaturated ester that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules and natural products. Its gem-dimethyl substitution alpha to the carbonyl group introduces a quaternary center, a common motif in pharmacologically active compounds. This document provides a detailed, field-tested protocol for the synthesis of this compound. The chosen synthetic strategy is a robust sequential α-alkylation of an ester enolate, which offers high efficiency and control. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction and Synthetic Strategy

The synthesis of α,α-disubstituted esters is a fundamental transformation in organic chemistry. Among the various methods, the direct alkylation of ester enolates stands out for its efficiency and predictability. The protocol detailed herein employs a sequential double methylation of ethyl 3-butenoate. This starting material is commercially available and contains the required vinyl group.

The core of this strategy involves the deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by quenching the resulting enolate with an alkylating agent. Lithium diisopropylamide (LDA) is the base of choice due to its strong basicity, which ensures complete and rapid enolate formation, and its steric bulk, which minimizes competitive side reactions like nucleophilic attack on the ester carbonyl. The reaction is performed twice in a "one-pot" fashion to introduce the two methyl groups.

Key Advantages of this Protocol:

-

High Control: Stepwise introduction of the methyl groups allows for precise control over the final structure.

-

Efficiency: The "one-pot" nature of the sequential alkylation minimizes purification steps and improves overall yield.

-

Reliability: The use of well-established enolate chemistry makes this a dependable and reproducible method.

Reaction Mechanism and Rationale

The overall transformation proceeds in two distinct, yet sequential, alkylation cycles.

Cycle 1: Monomethylation

-

Enolate Formation: Ethyl 3-butenoate is treated with one equivalent of LDA at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The LDA abstracts the most acidic proton on the α-carbon to form a lithium enolate. The low temperature is critical to prevent side reactions such as Claisen condensation and to ensure the kinetic stability of the enolate.

-

Alkylation: One equivalent of methyl iodide (CH₃I) is added. The enolate acts as a nucleophile, attacking the electrophilic methyl group of CH₃I in a classic Sₙ2 reaction. This forms the mono-methylated product, ethyl 2-methylbut-3-enoate, and lithium iodide as a byproduct.

Cycle 2: Dimethylation

-

Second Enolate Formation: A second equivalent of LDA is introduced to the reaction mixture. It deprotonates the remaining α-proton of ethyl 2-methylbut-3-enoate to form a new lithium enolate.

-

Second Alkylation: A second equivalent of methyl iodide is added, which is again attacked by the enolate to yield the final product, this compound.

The entire process is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the highly reactive enolates and LDA from being quenched by atmospheric moisture or oxygen.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound starting from ethyl 3-butenoate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount |

| Ethyl 3-butenoate | C₆H₁₀O₂ | 114.14 | 1.0 | 5.71 g (5.0 mL) |

| Diisopropylamine | C₆H₁₅N | 101.19 | 2.2 | 11.13 g (15.5 mL) |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.1 | (Specify concentration) |

| Methyl Iodide (CH₃I) | CH₃I | 141.94 | 2.2 | 15.61 g (6.88 mL) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | - | ~250 mL |

| Saturated aq. NH₄Cl | NH₄Cl | - | - | ~100 mL |

| Diethyl Ether (Et₂O) | C₄H₁₀O | - | - | ~200 mL |

| Brine (Saturated aq. NaCl) | NaCl | - | - | ~100 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | - | As needed |

Equipment

-

500 mL three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa and needles/syringes

-

Low-temperature thermometer

-

Dry ice/acetone bath (-78 °C)

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Step-by-Step Procedure

A. Preparation of Lithium Diisopropylamide (LDA) Solution NOTE: Commercial LDA solutions can be used. If preparing in-situ, follow this step.

-

To a flame-dried 500 mL three-neck flask under a positive pressure of argon, add anhydrous THF (150 mL) and diisopropylamine (15.5 mL, 2.2 eq).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (2.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -65 °C.

-

After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes.

B. Sequential Alkylation

-

In a separate flame-dried flask, prepare a solution of ethyl 3-butenoate (5.0 mL, 1.0 eq) in anhydrous THF (20 mL).

-